Cas no 760919-39-9 (1H,2H,3H-pyrrolo[2,3-c]pyridine)
1H,2H,3H-pyrrolo[2,3-c]pyridine Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine
- 1H-Pyrrolo[2,3-c]pyridine,2,3-dihydro-(9CI)
- 1H-Pyrrolo[2,3-c]pyridine,2,3-dihydro-
- 6-azaindoline
- PubChem18023
- FCH962309
- SB21278
- RP19378
- 1H,2H,3H-PYRROLO[2,3-C]PYRIDINE
- AX8167680
- ST2403613
- A9653
- EN300-150312
- DTXSID70593151
- FT-0688375
- 2,3-Dihydropyrrolo[2,3-c]pyridine
- SCHEMBL2432002
- CCG-321234
- DS-16910
- MFCD09907942
- CS-W021490
- SY116622
- 760919-39-9
- J-506989
- 2 pound not3-Dihydro-1H-pyrrolo[2 pound not3-c]pyridine
- 5,6-DEHYDROARACHIDONICACID
- AKOS005145869
- A10607
- DB-011621
- 1H,2H,3H-pyrrolo[2,3-c]pyridine
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- MDL: MFCD09907942
- Inchi: 1S/C7H8N2/c1-3-8-5-7-6(1)2-4-9-7/h1,3,5,9H,2,4H2
- InChI Key: JIEZEWWXWYGFRD-UHFFFAOYSA-N
- SMILES: N1C2C=NC=CC=2CC1
Computed Properties
- Exact Mass: 120.06900
- Monoisotopic Mass: 120.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 24.9
- XLogP3: 0.9
Experimental Properties
- Color/Form: No data avaiable
- Density: No data available
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.568
- PSA: 24.92000
- LogP: 1.18760
- Vapor Pressure: No data available
1H,2H,3H-pyrrolo[2,3-c]pyridine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1H,2H,3H-pyrrolo[2,3-c]pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H,2H,3H-pyrrolo[2,3-c]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM123774-1g |
2,3-dihydro-1H-pyrrolo[2,3-c]pyridine |
760919-39-9 | 95%+ | 1g |
$347 | 2021-06-09 | |
| Chemenu | CM123774-5g |
2,3-dihydro-1H-pyrrolo[2,3-c]pyridine |
760919-39-9 | 95%+ | 5g |
$1042 | 2021-06-09 | |
| Chemenu | CM123774-10g |
2,3-dihydro-1H-pyrrolo[2,3-c]pyridine |
760919-39-9 | 95%+ | 10g |
$1594 | 2021-06-09 | |
| Chemenu | CM123774-25g |
2,3-dihydro-1H-pyrrolo[2,3-c]pyridine |
760919-39-9 | 95%+ | 25g |
$2660 | 2021-06-09 | |
| Fluorochem | 227771-250mg |
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine |
760919-39-9 | 95% | 250mg |
£131.00 | 2022-02-28 | |
| Fluorochem | 227771-1g |
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine |
760919-39-9 | 95% | 1g |
£323.00 | 2022-02-28 | |
| Fluorochem | 227771-5g |
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine |
760919-39-9 | 95% | 5g |
£969.00 | 2022-02-28 | |
| Fluorochem | 227771-10g |
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine |
760919-39-9 | 95% | 10g |
£1484.00 | 2022-02-28 | |
| TRC | D268395-50mg |
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine |
760919-39-9 | 50mg |
$ 280.00 | 2022-06-05 | ||
| TRC | D268395-100mg |
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine |
760919-39-9 | 100mg |
$ 465.00 | 2022-06-05 |
1H,2H,3H-pyrrolo[2,3-c]pyridine Suppliers
1H,2H,3H-pyrrolo[2,3-c]pyridine Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 1H,2H,3H-pyrrolo[2,3-c]pyridine
Introduction to 1H,2H,3H-pyrrolo[2,3-c]pyridine (CAS No. 760919-39-9)
1H,2H,3H-pyrrolo[2,3-c]pyridine (CAS No. 760919-39-9) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological effects and therapeutic applications.
The molecular structure of 1H,2H,3H-pyrrolo[2,3-c]pyridine consists of a fused pyrrole and pyridine ring system. The presence of these aromatic rings imparts significant stability and reactivity to the molecule, making it an attractive scaffold for the design and synthesis of novel bioactive compounds. The compound's chemical formula is C8H6N2, and its molecular weight is approximately 126.14 g/mol.
In recent years, extensive research has been conducted to explore the potential applications of 1H,2H,3H-pyrrolo[2,3-c]pyridine in various therapeutic areas. One of the key areas of interest is its role as a scaffold for the development of small-molecule inhibitors targeting specific enzymes and receptors. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against kinases, which are crucial enzymes involved in cell signaling pathways and are often dysregulated in diseases such as cancer.
A notable example is the development of 1H,2H,3H-pyrrolo[2,3-c]pyridine-based inhibitors for the protein kinase C (PKC) family. PKC enzymes play a critical role in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of PKC activity has been implicated in various diseases, including cancer and inflammatory disorders. Research published in the Journal of Medicinal Chemistry has demonstrated that certain derivatives of 1H,2H,3H-pyrrolo[2,3-c]pyridine exhibit high selectivity and potency against specific PKC isoforms, making them promising candidates for further drug development.
Beyond kinase inhibition, 1H,2H,3H-pyrrolo[2,3-c]pyridine has also shown potential as a scaffold for developing compounds with anti-inflammatory properties. Inflammation is a complex biological response involving multiple signaling pathways and mediators. Compounds derived from this scaffold have been shown to modulate key inflammatory mediators such as cytokines and chemokines. A study published in Bioorganic & Medicinal Chemistry Letters reported that certain 1H,2H,3H-pyrrolo[2,3-c]pyridine-based compounds effectively reduced inflammation in both in vitro and in vivo models.
The structural versatility of 1H,2H,3H-pyrrolo[2,3-c]pyridine also makes it an attractive candidate for the development of ligands targeting G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in various physiological processes and are important targets for drug discovery. Research published in the European Journal of Medicinal Chemistry has shown that certain derivatives of this compound exhibit high affinity and selectivity for specific GPCRs, suggesting their potential use in treating conditions such as neurological disorders and metabolic diseases.
In addition to its therapeutic applications, 1H,2H,3H-pyrrolo[2,3-c]pyridine has also been studied for its potential use as a fluorescent probe. Fluorescent probes are essential tools in biological research for visualizing cellular processes and monitoring molecular interactions. The unique electronic properties of this compound make it suitable for designing fluorescent probes with high sensitivity and selectivity. A study published in Chemical Communications reported the synthesis of a series of fluorescent probes based on the 1H,2H,3H-pyrrolo[2,3-c]pyridine scaffold that exhibited excellent photophysical properties and were successfully used to image specific cellular targets.
The synthesis of 1H,2H,3H-pyrrolo[2,3-c]pyridine can be achieved through various synthetic routes. One common approach involves the condensation of an appropriate pyrrole derivative with a pyridine derivative under suitable reaction conditions. Recent advancements in synthetic methodologies have led to more efficient and scalable methods for producing this compound and its derivatives. For example, a study published in Organic Letters described a palladium-catalyzed cross-coupling reaction that provided an efficient route to access a wide range of substituted 1H,2H,3H-pyrrolo[2,3-c]pyridines.
In conclusion, 1H,2H,3H-pyrrolo[2, 3-c]pyridine (CAS No. 760919-39-9) is a versatile heterocyclic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural properties make it an attractive scaffold for the development of novel bioactive compounds with diverse therapeutic applications. Ongoing research continues to uncover new insights into the biological activities and synthetic methodologies associated with this compound, further highlighting its importance in the field.
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